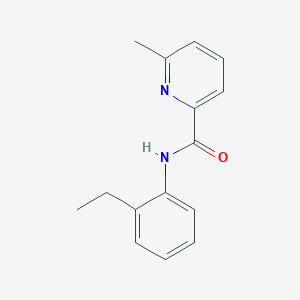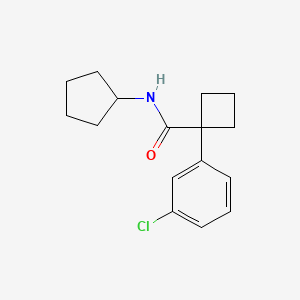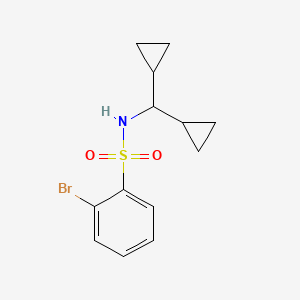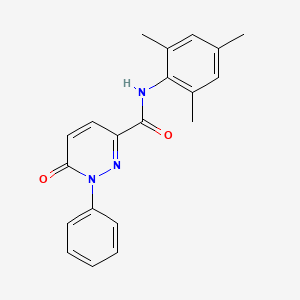
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EPMC belongs to the class of pyridine carboxamides and has been studied for its possible applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide may act by inhibiting certain enzymes or proteins involved in various biological pathways. For example, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have antifungal and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to have good solubility in a variety of solvents, making it easy to work with in laboratory settings. However, one limitation of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several possible future directions for research on N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide and to identify other potential therapeutic targets. Finally, more studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in humans.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-ethylphenylamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then subjected to further purification processes to obtain the pure compound. This method has been optimized to yield high purity and good yields of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, antifungal, and antiviral activities. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been studied for its possible use as an insecticide and herbicide. Additionally, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-12-8-4-5-9-13(12)17-15(18)14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGORYIAIORXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)



![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)

![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)